molecular formula C23H25NO B3423570 (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol CAS No. 307532-06-5

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol

Cat. No. B3423570
CAS RN: 307532-06-5
M. Wt: 331.4 g/mol
InChI Key: ZXNVOFMPUPOZDF-HSZRJFAPSA-N
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Description

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol, also known as DBA, is a chiral compound that has been extensively studied for its potential use in various scientific research applications. DBA is a secondary amine that contains both a chiral center and a benzyl group, making it a valuable tool in asymmetric synthesis and catalysis. In

Mechanism of Action

The mechanism of action of (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol is not fully understood, but it is believed to act as a chiral auxiliary or a chiral catalyst in various chemical reactions. (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's ability to control the stereochemistry of the product is due to its chiral center, which can induce a chiral environment in the reaction mixture. In addition, (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's benzyl group can act as a Lewis base, which can activate electrophiles in the reaction.
Biochemical and Physiological Effects
(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has been investigated for its potential use as an anticancer agent, and it has been shown to induce cell death in various cancer cell lines. (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's chiral center and benzyl group make it a valuable tool in asymmetric synthesis and catalysis. (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's ability to control the stereochemistry of the product makes it a useful chiral auxiliary in a variety of asymmetric transformations. (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's benzyl group can also activate electrophiles in the reaction, making it a useful catalyst in a variety of organic reactions. However, (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's high cost and limited availability can be a limitation in lab experiments.

Future Directions

There are several future directions for (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol research. One potential direction is the development of new chiral ligands and chiral auxiliaries based on (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's structure. These new compounds could have improved catalytic activity and selectivity, making them useful in a wider range of chemical reactions. Another potential direction is the investigation of (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of new synthetic methods for (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol could improve its availability and reduce its cost, making it more accessible to researchers.

Scientific Research Applications

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has been used in a wide range of scientific research applications, including asymmetric synthesis, organocatalysis, and medicinal chemistry. (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has been shown to be an effective chiral auxiliary in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has also been used as a catalyst in a variety of organic reactions, including the Friedel-Crafts alkylation, the Mannich reaction, and the Henry reaction. In medicinal chemistry, (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol has been investigated for its potential use as an anticancer agent, as well as its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

(2R)-2-(dibenzylamino)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVOFMPUPOZDF-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248708
Record name (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol

CAS RN

307532-06-5
Record name (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307532-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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